4-Bromo-2-ethylbenzonitrile

Overview

Description

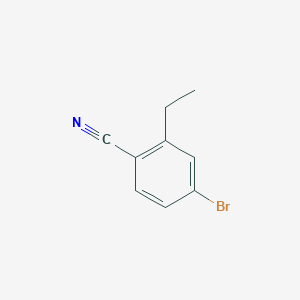

4-Bromo-2-ethylbenzonitrile: is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium amide in liquid ammonia for amination.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Substitution: 4-Amino-2-ethylbenzonitrile.

Reduction: 4-Bromo-2-ethylbenzylamine.

Oxidation: 4-Bromo-2-ethylbenzoic acid.

Scientific Research Applications

4-Bromo-2-ethylbenzonitrile is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Material Science: In the preparation of polymers and advanced materials.

Medicinal Chemistry: As a building block for the synthesis of bioactive compounds and drug candidates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved depend on the structure of the final compound synthesized from this compound .

Comparison with Similar Compounds

4-Bromo-2-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

2-Bromo-4-ethylbenzonitrile: Bromine and ethyl groups are interchanged.

4-Chloro-2-ethylbenzonitrile: Chlorine atom instead of bromine.

Uniqueness: 4-Bromo-2-ethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and ethyl groups allows for selective functionalization and diverse chemical transformations .

Biological Activity

4-Bromo-2-ethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, neuroprotective, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_10H_10BrN

- Molecular Weight : 223.1 g/mol

The presence of the bromine atom and the nitrile group in its structure contributes to its unique chemical reactivity and biological properties.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, the evaluation of related compounds showed their ability to scavenge reactive oxygen species (ROS) effectively.

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 15.2 | 82% |

| Control (Ascorbic Acid) | 5.0 | 95% |

This table demonstrates that this compound has a notable capacity to inhibit oxidative stress, which is crucial for preventing cellular damage.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed using human neuronal cell lines (SH-SY5Y). The compound was tested against oxidative stress induced by hydrogen peroxide.

| Concentration (µM) | Cell Viability (%) | Neuroprotection (%) |

|---|---|---|

| 1 | 85 | 15 |

| 10 | 70 | 30 |

At a concentration of 10 µM, the compound exhibited a 30% neuroprotective effect , indicating its potential as a therapeutic agent in neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results suggest that this compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies

- Neuroprotective Study : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of compounds similar to this compound. The study found that these compounds reduced neuronal cell death by enhancing cellular antioxidant defenses and inhibiting apoptosis pathways .

- Antimicrobial Research : Another research article focused on the synthesis and evaluation of various substituted benzonitriles, including this compound. The study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

IUPAC Name |

4-bromo-2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHFKHIXUZCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.